molecular formula C9H6N2O3 B1589378 7-Nitroisoquinolin-1(2H)-one CAS No. 20141-83-7

7-Nitroisoquinolin-1(2H)-one

Cat. No.: B1589378
CAS No.: 20141-83-7
M. Wt: 190.16 g/mol
InChI Key: YJZDQXBQGAXXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are heterocyclic compounds containing a nitrogen atom in the ring structure. The nitro group at the 7th position of the isoquinolinone ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinolin-1(2H)-one typically involves nitration of isoquinolinone. One common method is the nitration of isoquinolin-1(2H)-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 7-aminoisoquinolin-1(2H)-one.

    Substitution: Formation of substituted isoquinolinones with different functional groups replacing the nitro group.

Scientific Research Applications

7-Nitroisoquinolin-1(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its derivatives are evaluated for pharmacological activities and therapeutic efficacy.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 7-Nitroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    7-Aminoisoquinolin-1(2H)-one: The amino derivative of 7-Nitroisoquinolin-1(2H)-one, obtained by reduction of the nitro group.

    6-Nitroisoquinolin-1(2H)-one: A similar compound with the nitro group at the 6th position.

    4-Nitroisoquinolin-1(2H)-one: A similar compound with the nitro group at the 4th position.

Comparison: this compound is unique due to the position of the nitro group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and interactions with biological targets, making it a distinct compound of interest in research and industrial applications.

Properties

IUPAC Name

7-nitro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZDQXBQGAXXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452103
Record name 7-NITROISOQUINOLIN-1(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20141-83-7
Record name 7-NITROISOQUINOLIN-1(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitroisoquinolin-1(2H)-one
Reactant of Route 2
7-Nitroisoquinolin-1(2H)-one
Reactant of Route 3
7-Nitroisoquinolin-1(2H)-one
Reactant of Route 4
7-Nitroisoquinolin-1(2H)-one
Reactant of Route 5
7-Nitroisoquinolin-1(2H)-one
Reactant of Route 6
Reactant of Route 6
7-Nitroisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.